![molecular formula C18H15N B15166962 Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl- CAS No. 219843-54-6](/img/structure/B15166962.png)
Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a biphenyl group at the 2-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated pyridine compounds .
Scientific Research Applications
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an anticancer and antiviral agent.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its potential in disrupting key cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Biphenyl: An aromatic hydrocarbon consisting of two benzene rings connected by a single bond.
2,2’-Bipyridine: A compound with two pyridine rings connected at the 2-position.
Uniqueness
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in catalysis and drug design .
Properties
CAS No. |
219843-54-6 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
3-methyl-2-(2-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15N/c1-14-8-7-13-19-18(14)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-13H,1H3 |
InChI Key |
SUNDPBLYELEYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


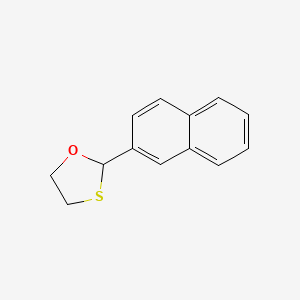
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
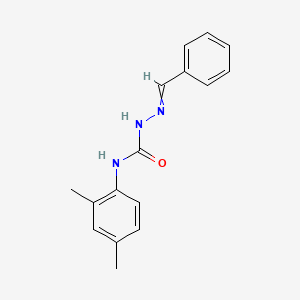

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
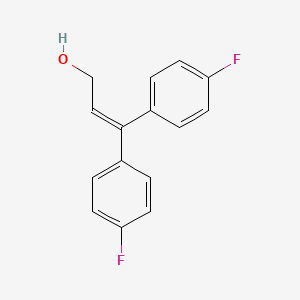
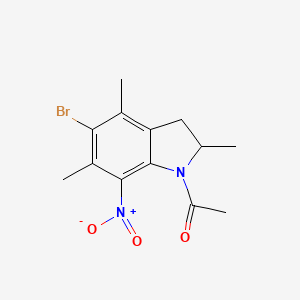
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
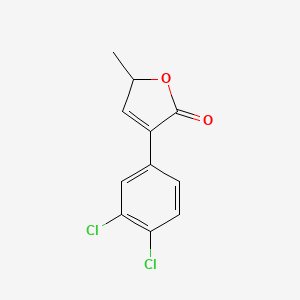
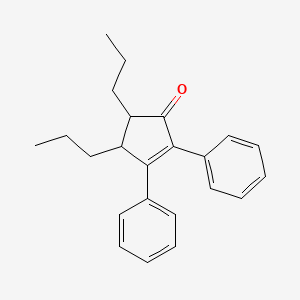
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)
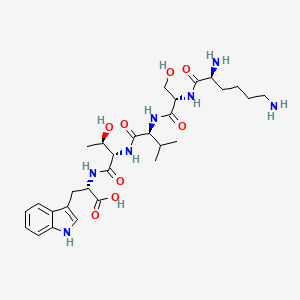
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
